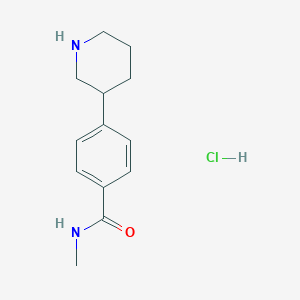

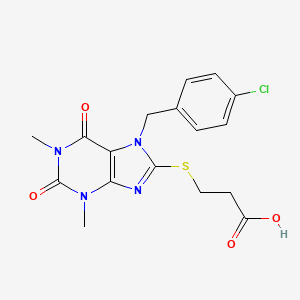

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide" is a chemically synthesized molecule that likely falls within the category of sulfonamide derivatives with a piperidine nucleus. Such compounds are of interest in medicinal chemistry due to their potential biological activities, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.

Synthesis Analysis

The synthesis of related piperidine-containing sulfonamides typically involves multiple steps, starting from key precursors such as α-sulfonyl acetamide. A formal [3+3] cycloaddition reaction may be employed to construct the piperidine ring, followed by regioselective reduction to yield the desired heterocyclic building blocks . In the context of N-alkylated arylsulfonamides, the N-alkylation step is crucial for the design of selective ligands or multifunctional agents . The synthesis of similar compounds involves the reaction of 1-amino piperidine with benzene sulfonyl chloride, followed by substitution at the nitrogen atom with various electrophilic reagents .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives bearing a piperidine nucleus is characterized by the presence of a piperidine ring, typically substituted with various functional groups that can influence the compound's biological activity. The core structure is often modified by N-alkylation, which can significantly affect the molecule's receptor selectivity and pharmacological profile . The structural confirmation of such compounds is usually achieved through spectroscopic methods, including 1H-NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives with a piperidine nucleus is influenced by the substituents present on both the piperidine ring and the sulfonamide moiety. N-alkylation reactions are particularly important for modifying the interaction of these compounds with biological targets, such as receptors and enzymes . The choice of electrophilic reagents used for substitution reactions can lead to a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are largely determined by their molecular structure. The presence of a piperidine ring and sulfonamide group can confer certain solubility characteristics, which are important for the compound's bioavailability and pharmacokinetics. The N-alkylation of the sulfonamide moiety can also impact the lipophilicity of the compound, which in turn can affect its ability to cross biological membranes and reach its site of action . The synthesized compounds' activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggest that they may have potential as therapeutic agents, with their activities confirmed through biochemical assays .

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Biologically Active Derivatives : A number of studies focus on the synthesis of N-substituted acetamide derivatives containing piperidine moieties, demonstrating the utility of these compounds in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are key targets in treating conditions like Alzheimer's disease and inflammation (Khalid et al., 2014).

Safety and Hazards

特性

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-11-15(12(2)23-18-11)9-16(20)17-10-13-5-7-19(8-6-13)24(21,22)14-3-4-14/h13-14H,3-10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYCSFTGZIWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)

![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)